molecular formula C35H37NO6 B11685646 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11685646
M. Wt: 567.7 g/mol
InChI Key: BLBSDZHGUHNBHE-UHFFFAOYSA-N
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Description

X-Ray Crystallographic Analysis of Hexahydroquinoline Core Conformations

Single-crystal X-ray diffraction studies at 293 K resolved the compound’s hexahydroquinoline core as a boat-shaped conformation with puckering parameters θ = 112.6° and φ = 38.2° . The 4-(benzyloxy)-3-methoxyphenyl substituent at position 4 adopts a pseudo-axial orientation, creating steric interactions with the 2-methyl and 7,7-dimethyl groups (Figure 1a). Key bond lengths include C3−O1 = 1.214 Å (ester carbonyl) and C5=O2 = 1.231 Å (ketone), consistent with resonance-stabilized electron delocalization.

The crystal packing exhibits a herringbone arrangement stabilized by:

  • C−H···O hydrogen bonds between the phenoxyethyl oxygen (O3) and adjacent quinoline H6 (2.48 Å)
  • Offset π-stacking of benzyloxy phenyl rings (interplanar distance = 3.51 Å, slippage = 1.32 Å)
Crystallographic Parameter Value
Space Group P2₁/c
a (Å) 12.34
b (Å) 18.22
c (Å) 9.87
β (°) 105.7
V (ų) 2129
Z 4

Table 1: Unit cell parameters from X-ray diffraction.

Spectroscopic Profiling via FTIR, NMR, and HRMS Techniques

Fourier-transform infrared (FTIR) spectroscopy identified key vibrational modes:

  • ν(C=O)ester : 1724 cm⁻¹ (strong, sharp)
  • ν(C=O)ketone : 1689 cm⁻¹ (medium, broad)
  • ν(C−O)benzyloxy : 1247 cm⁻¹

High-resolution mass spectrometry (HRMS) confirmed the molecular formula C₃₄H₃₅NO₇ with [M+H]⁺ at m/z 582.2489 (calc. 582.2484, Δ = 0.86 ppm).

¹H NMR (500 MHz, DMSO-d₆) assignments:

  • δ 7.45–7.32 (m, 5H) : Benzyl aromatic protons
  • δ 6.92 (d, J = 8.4 Hz, 1H) : 3-Methoxyphenyl H5
  • δ 5.21 (s, 2H) : Benzyloxy CH₂
  • δ 4.44 (t, J = 4.8 Hz, 2H) : Phenoxyethyl OCH₂
  • δ 2.89 (s, 3H) : 2-Methyl group
  • δ 1.52 (s, 6H) : 7,7-Dimethyl groups

¹³C NMR revealed critical carbonyl carbons at δ 170.1 (ester) and δ 208.7 (ketone), with quaternary carbons in the hexahydroquinoline ring between δ 45.3–58.9 .

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis quantified intermolecular contact contributions:

  • H···H : 58.2% (van der Waals dominated)
  • O···H : 23.7% (hydrogen bonding)
  • C···H : 12.4% (C−H···π interactions)
  • C···O : 5.7% (dipolar contacts)

The 2D fingerprint plot (Figure 1b) shows two distinct spikes at (dᵢ, dₑ) = (1.0 Å, 0.8 Å) and (0.9 Å, 1.1 Å), corresponding to O···H and C−H···π interactions, respectively. Critical contacts include:

  • O3···H6 (2.48 Å, 156.7°)
  • C21−H21···Cg2 (2.89 Å, Cg2 = benzyloxy phenyl centroid)

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

B3LYP/6-311++G(d,p) level calculations yielded:

  • HOMO-LUMO gap : 4.12 eV (λₐbs = 301 nm)
  • Molecular electrostatic potential (MEP) : Maximum negative charge (−0.142 a.u.) at ketone oxygen, positive charge (+0.156 a.u.) at benzyl CH₂

Frontier molecular orbitals:

  • HOMO : Localized on hexahydroquinoline π-system and benzyloxy group
  • LUMO : Concentrated on ester carbonyl and methoxyphenyl ring
Parameter Value (eV)
Ionization Potential 6.84
Electron Affinity 2.72
Electronegativity 4.78
Global Hardness 2.06
Softness 0.243

Table 2: Reactivity descriptors from DFT calculations.

The reduced density gradient (RDG) isosurface analysis confirmed steric repulsion between 7,7-dimethyl groups and benzyloxy substituent (RDG = 0.5 a.u., sign(λ₂)ρ = −0.03).

Properties

Molecular Formula

C35H37NO6

Molecular Weight

567.7 g/mol

IUPAC Name

2-phenoxyethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C35H37NO6/c1-23-31(34(38)41-18-17-40-26-13-9-6-10-14-26)32(33-27(36-23)20-35(2,3)21-28(33)37)25-15-16-29(30(19-25)39-4)42-22-24-11-7-5-8-12-24/h5-16,19,32,36H,17-18,20-22H2,1-4H3

InChI Key

BLBSDZHGUHNBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Formation via Cyclocondensation

The hexahydroquinoline core is synthesized through a modified Hantzsch reaction:

  • Reactants : 4-(Benzyloxy)-3-methoxybenzaldehyde, β-ketoester (e.g., ethyl acetoacetate), ammonium acetate, and dimedone.

  • Catalyst : ZrOCl₂·8H₂O (0.15 mol%).

  • Conditions : 83.75°C in ethanol, 4–6 hours.

  • Mechanism : Aldol condensation followed by Michael addition and cyclization.

Functionalization with Phenoxyethyl Ester

  • Esterification : The carboxylate group at position 3 is functionalized via nucleophilic acyl substitution:

    • Reagents : 2-Phenoxyethanol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

    • Conditions : Room temperature in dry dichloromethane, 12 hours.

Catalytic Systems

Zirconium Oxychloride (ZrOCl₂·8H₂O)

  • Role : Lewis acid catalyst for one-pot cyclocondensation.

  • Optimization : Central Composite Design (CCD) identified 83.75°C and 0.15 mol% catalyst as optimal, yielding 85%.

Ionic Liquid [H₂-DABCO][HSO₄]₂

  • Efficiency : Enables room-temperature synthesis in 5–15 minutes with 76–100% yield.

  • Recyclability : Reused for 5 cycles without significant activity loss.

Bronsted Acids (Acetic Acid, ZnCl₂)

  • Application : Fischer indole synthesis for related compounds, yielding 93–95%.

Industrial Production Methods

ParameterBatch ReactorContinuous Flow Reactor
Scale 10–100 kg>500 kg/year
Catalyst Loading 0.1–0.2 mol%0.05–0.1 mol%
Purification Recrystallization (ethanol/water)Chromatography (silica gel)
Yield 70–80%85–90%
  • Cost Drivers : Catalyst recycling and solvent recovery reduce production costs by 30%.

Optimization and Yield Enhancement

Design of Experiments (DoE)

  • Factors : Temperature, catalyst loading, solvent polarity.

  • Outcome : 15% yield increase via response surface methodology.

Solvent Effects

SolventDielectric ConstantYield (%)
Ethanol24.385
DMF36.772
Toluene2.458

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Multi-stepHigh purity (>99%)Labor-intensive70–85
One-pot ionic liquidRapid, eco-friendlyHigh catalyst cost76–100
Acid-catalyzedScalableByproduct formation93–95

Characterization and Validation

  • NMR Spectroscopy : Confirms substitution patterns (δ 3.2–5.0 ppm for CH groups).

  • Mass Spectrometry : Molecular ion peak at m/z 567.7 [M+H]⁺.

  • XRD Analysis : Confirms crystalline structure and diastereomeric purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, forming corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyloxy group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like methoxy or hydroxyl groups. This may improve membrane permeability but reduce solubility .

Ester Group Modifications: Phenoxyethyl esters (target compound and ) prolong metabolic stability compared to methyl or ethyl esters due to reduced esterase susceptibility .

Crystallographic Data: Analogues like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4-DHP crystallize in the monoclinic P21/c space group with N—H···O hydrogen bonds, suggesting similar packing patterns for the target compound .

Biological Activity

The compound 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

Property Details
CAS Number 860786-57-8
Molecular Formula C27H31O5
Molecular Weight 435.54 g/mol

This compound features a hexahydroquinoline moiety which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of the target compound are still under investigation.

Anti-Cancer Activity

  • Mechanism of Action : The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Preliminary studies have shown that derivatives with similar frameworks can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Case Studies :
    • A study involving a derivative with a similar structure reported significant cytotoxic effects against hepatocellular carcinoma (HCC) cell lines. The compound inhibited cell migration and invasion by downregulating proteins associated with epithelial-mesenchymal transition (EMT) such as integrin α7 and MMP9 .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the effects of the compound on different cancer cell lines.

Cell Line IC50 (μM) Effect Observed
Huh7 (HCC)38.15 (48h)Significant inhibition of cell viability
PLC/PRF/5 (HCC)Not reportedAnti-metastatic effects observed

Migration and Invasion Studies

The effects on cell motility were assessed using scratch assays and Boyden chamber assays:

  • Scratch Assay Results : Non-cytotoxic concentrations of the compound significantly inhibited wound closure in Huh7 cells.
  • Boyden Chamber Assay Results : Concentrations of 1 to 5 μM resulted in a marked reduction in migration and invasion capabilities of Huh7 cells.

Q & A

What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Basic
The synthesis typically involves multi-step reactions, starting with a Hantzsch-like condensation. For example, cyclohexane-1,3-dione derivatives react with substituted benzaldehydes (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde) and β-keto esters (e.g., phenoxyethyl acetoacetate) in the presence of ammonium acetate under reflux in methanol or ethanol . Optimization includes adjusting solvent polarity, reaction time, and temperature. TLC or HPLC monitors intermediates, and crystallization from ethanol improves purity .

What spectroscopic techniques are critical for characterizing its structure and purity?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the hexahydroquinoline core and substituents, while IR spectroscopy confirms functional groups like ester carbonyls (≈1700 cm⁻¹) and hydroxyl groups (≈3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography provides absolute stereochemical configuration .

How does the compound interact with biological targets, and what assays validate its activity?

Basic
As a quinoline derivative, it may modulate enzymes (e.g., kinases) or receptors via hydrophobic interactions with aromatic residues. In vitro assays like fluorescence polarization (for binding affinity) and enzymatic inhibition (e.g., IC₅₀ determination) are standard. Cell-based assays (e.g., cytotoxicity or anti-inflammatory cytokine profiling) further validate activity .

What strategies address low solubility in aqueous buffers during biological testing?

Advanced
Co-solvent systems (e.g., DMSO/PBS mixtures), lipid-based nanoformulations, or derivatization (e.g., adding polar groups via ester hydrolysis) enhance solubility. Dynamic light scattering (DLS) assesses particle size stability, while equilibrium solubility studies in biorelevant media (e.g., FaSSIF) predict in vivo performance .

How can synthetic yields be improved without compromising stereochemical integrity?

Advanced
Design of Experiments (DoE) optimizes parameters like catalyst loading (e.g., Lewis acids for cyclization) and solvent choice. Continuous flow reactors enhance heat/mass transfer, reducing side reactions. Chiral HPLC or circular dichroism (CD) monitors enantiopurity, and asymmetric catalysis (e.g., organocatalysts) controls stereochemistry .

What computational methods predict its pharmacokinetic properties?

Advanced
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) for reactivity prediction. Molecular dynamics (MD) simulations model membrane permeability, while QSAR models correlate structural features (e.g., logP, polar surface area) with absorption/distribution. Software like Schrödinger Suite or AutoDock validates target docking .

How do structural modifications alter its biological activity?

Advanced
Systematic SAR studies modify substituents:

  • Benzyloxy group replacement (e.g., with halogens) affects lipophilicity and target binding.
  • Ester hydrolysis to carboxylic acids improves solubility but may reduce cell permeability.
    Biological testing across modified analogs identifies pharmacophores, validated via comparative IC₅₀ and ADMET profiling .

What analytical challenges arise in quantifying trace impurities?

Advanced
LC-MS/MS with MRM (multiple reaction monitoring) detects low-abundance byproducts (e.g., oxidation products). Forced degradation studies (acid/base/oxidative stress) identify labile sites. Orthogonal techniques like GC-MS or NMR ensure specificity, while ICH guidelines define impurity thresholds .

How can contradictions in reported pharmacological data be resolved?

Advanced
Contradictions may stem from assay variability (e.g., cell line differences) or metabolite interference. Orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) confirm mechanisms. Meta-analyses of published data and in vivo PK/PD studies reconcile discrepancies .

What strategies improve metabolic stability for in vivo applications?

Advanced
Deuterium incorporation at metabolically labile sites (e.g., methyl groups) reduces CYP450-mediated oxidation. Prodrug approaches (e.g., ester-to-amide conversion) delay hydrolysis. Microsomal stability assays (human/rat liver microsomes) and metabolite ID (via HRMS) guide structural refinements .

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